

1-Phenyl-1,2,3,4-tetrahydroisoquinoline chemical structure and stereoisomerism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Cat. No.:	B142631

[Get Quote](#)

An In-depth Technical Guide on **1-Phenyl-1,2,3,4-tetrahydroisoquinoline**: Chemical Structure and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

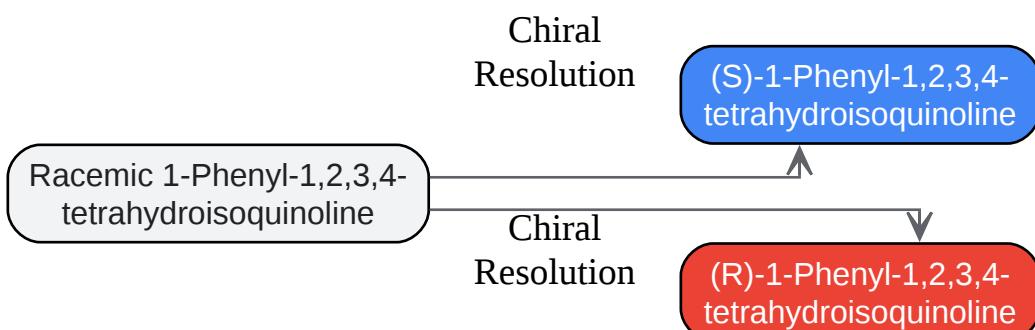
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, and pharmacological significance of **1-phenyl-1,2,3,4-tetrahydroisoquinoline**. This compound is a vital chiral building block in the synthesis of various biologically active molecules and pharmaceuticals.[\[1\]](#)

Chemical Structure and Nomenclature

1-Phenyl-1,2,3,4-tetrahydroisoquinoline possesses a core structure featuring a tetrahydroisoquinoline nucleus with a phenyl group substituted at the C1 position.[\[2\]](#) The tetrahydroisoquinoline moiety consists of a benzene ring fused to a piperidine ring.[\[2\]](#) The molecular formula of this compound is C₁₅H₁₅N, and its molecular weight is 209.29 g/mol .[\[3\]](#)

Systematic IUPAC Name: **1-phenyl-1,2,3,4-tetrahydroisoquinoline**

The presence of the phenyl group at the first position of the saturated heterocyclic ring system is a key structural feature that gives rise to its unique chemical and biological properties.


Stereoisomerism

The carbon atom at position 1 (C1) of the tetrahydroisoquinoline ring is a chiral center because it is bonded to four different groups: a hydrogen atom, a phenyl group, the nitrogen atom of the ring, and the C8a carbon of the fused ring system. This chirality results in the existence of two non-superimposable mirror images, known as enantiomers.^[2]

These enantiomers are designated as:

- (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline^[3]

The spatial arrangement of the substituents around the chiral center determines the absolute configuration, denoted by the (S) and (R) descriptors. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, a property known as optical activity. The (S)-enantiomer is dextrorotatory, while the (R)-enantiomer is levorotatory.^[2]

[Click to download full resolution via product page](#)

Caption: Stereoisomers of **1-Phenyl-1,2,3,4-tetrahydroisoquinoline**.

Physicochemical and Pharmacological Data

The distinct stereochemistry of the enantiomers leads to different biological activities, a critical consideration in drug development.^[1]

Table 1: Physicochemical Properties

Property	Racemic Mixture	(S)-Enantiomer	(R)-Enantiomer
CAS Number	22990-19-8	118864-75-8 [1]	180272-45-1 [3]
Appearance	Solid	White to off-white crystalline powder [1]	Not specified
Melting Point	Not specified	87 - 91 °C [1]	Not specified
Boiling Point	Not specified	338 °C (lit.) [1]	Not specified
Optical Rotation	0°	[α] _{20/D} = +10° to +14° (c = 0.46 in CHCl ₃) [1] [2]	Not specified

Table 2: Pharmacological Significance and Activity

Enantiomer/Analog	Biological Target/Application	Key Findings
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline	Intermediate for Solifenacin	Serves as a key intermediate in the synthesis of Solifenacin, a muscarinic receptor antagonist used to treat overactive bladder.[4][5][6][7]
(S)-N-methyl-1-phenyltetrahydroisoquinoline	Dopamine D1 Receptor	The (S)-enantiomer was found to be the more active enantiomer as a dopamine receptor ligand.[8]
1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives	Dopamine Receptors (D1, D2, D3)	Analogs show affinity for dopamine receptors, acting as antagonists.[8][9][10][11] Some derivatives exhibit high affinity and selectivity for the D3 receptor.[11]
1-Phenyl-3,4-dihydroisoquinoline Derivatives	Tubulin Polymerization Inhibitors	Certain derivatives have been identified as potential tubulin polymerization inhibitors with cytotoxic activity, suggesting potential as antitumor agents. [12]

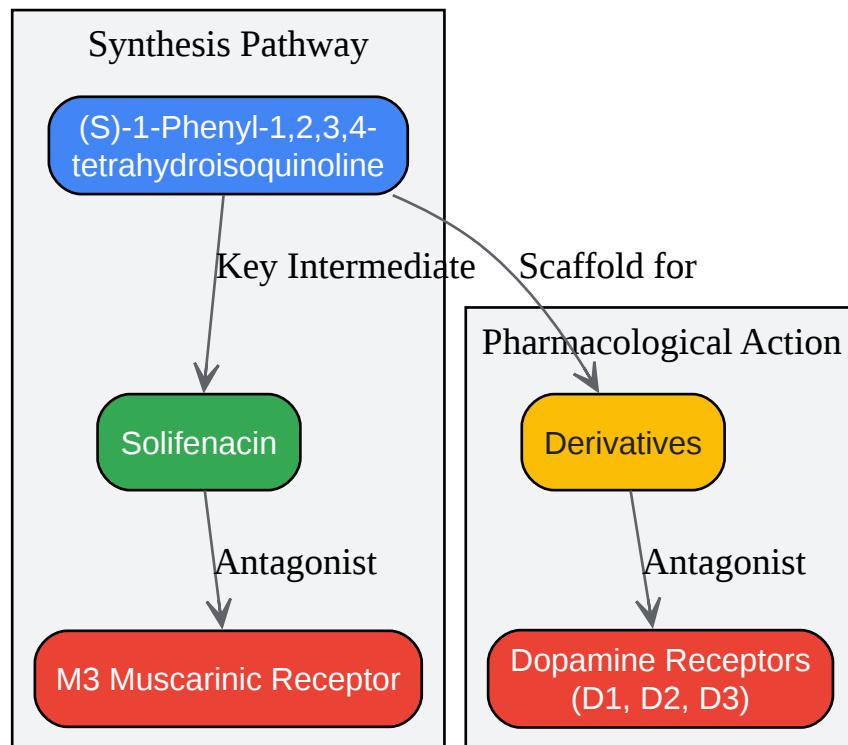
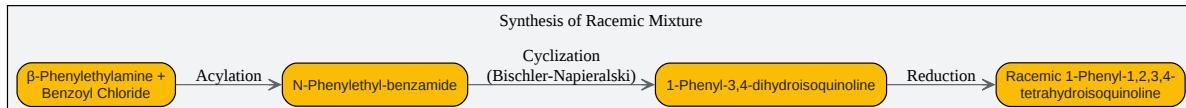
Experimental Protocols

Synthesis of Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

A common method for the synthesis of the racemic mixture is through the Bischler-Napieralski reaction, followed by reduction.[13][14]

Step 1: Acylation of β -phenylethylamine

- In a suitable reaction vessel, dissolve β -phenylethylamine in a non-polar solvent.



- In the presence of a catalyst, add benzoyl chloride dropwise at a controlled temperature (0-80°C).
- Allow the reaction to proceed for up to 5 hours to yield N-phenylethyl-benzamide.[\[13\]](#)

Step 2: Cyclization to 1-Phenyl-3,4-dihydroisoquinoline

- React the N-phenethyl-benzamide with a dehydrating agent such as polyphosphoric acid or a mixture of phosphorus pentoxide and phosphorus oxychloride.[\[13\]](#)[\[14\]](#)
- Heat the mixture to induce intramolecular electrophilic aromatic substitution, leading to the formation of 1-phenyl-3,4-dihydroisoquinoline.[\[13\]](#)[\[14\]](#)

Step 3: Reduction to **1-Phenyl-1,2,3,4-tetrahydroisoquinoline**

- Dissolve the 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent.
- Reduce the imine double bond using a reducing agent like sodium borohydride or through catalytic hydrogenation to obtain the final racemic product.[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Buy (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (EVT-321410) | 118864-75-8 [evitachem.com]

- 3. (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | C15H15N | CID 1382088 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap
[eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin | Semantic Scholar
[semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Phenyl-1,2,3,4-tetrahydroisoquinoline chemical structure and stereoisomerism]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142631#1-phenyl-1-2-3-4-tetrahydroisoquinoline-chemical-structure-and-stereoisomerism>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com